molecular formula C22H19N5O4S B3201176 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1019102-63-6

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No.: B3201176
CAS No.: 1019102-63-6
M. Wt: 449.5 g/mol
InChI Key: YBSBVLUTHCDYSR-UHFFFAOYSA-N
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Description

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide (CAS 1019102-63-6) is a complex organic compound with a molecular weight of 449.5 g/mol and molecular formula C₂₂H₁₉N₅O₄S, supplied as a high-purity material for research applications . This compound features a unique structural combination of a thiazole ring connected to a 3-methylpyrazole moiety and a 2-nitrobenzamide group, creating a distinct electronic profile that influences its biological interactions and solubility . The 4-ethoxyphenyl substituent on the thiazole ring provides electron-donating characteristics, while the nitro group on the benzamide is strongly electron-withdrawing . In medicinal chemistry research, this compound has demonstrated significant potential for diverse biological activities. Studies suggest it may exhibit anti-inflammatory properties through potential inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation . The compound has also shown promise in anticancer research, where it may interfere with cancer cell proliferation through interactions with DNA or specific cellular pathways . Preliminary investigations additionally indicate potential antimicrobial activity against various pathogens, making it a candidate for development of new antimicrobial agents . The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting key enzymes or modulating receptor activity to produce these observed biological effects . The synthetic route for this compound typically involves multi-step organic reactions beginning with formation of the thiazole ring through reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions, followed by formation of the pyrazole ring via reaction of hydrazine derivatives with β-diketones or β-ketoesters, and concluding with coupling of these intermediates with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-3-31-16-10-8-15(9-11-16)18-13-32-22(23-18)26-20(12-14(2)25-26)24-21(28)17-6-4-5-7-19(17)27(29)30/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSBVLUTHCDYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally the coupling of these intermediates with the nitrobenzamide moiety. Key reagents and conditions often include:

    Formation of Thiazole Ring: This step may involve the reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole ring.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones or β-ketoesters.

    Coupling with Nitrobenzamide: The final step involves the coupling of the thiazole and pyrazole intermediates with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Key Structural Features

FeatureDescription
Thiazole Ring Contributes to biological activity
Pyrazole Ring Known for its pharmacological properties
Nitrobenzamide Moiety Potentially enhances anti-inflammatory effects

Synthetic Route Overview

StepReaction TypeKey Reagents
Thiazole FormationCondensation4-Ethoxyphenyl isothiocyanate
Pyrazole FormationCyclizationHydrazine derivatives
Nitrobenzamide CouplingCouplingNitrobenzoyl chloride

Medicinal Chemistry

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide has been investigated for various pharmacological applications:

  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Anticancer Activity : Studies suggest that it interacts with DNA or specific proteins involved in cancer progression, potentially leading to therapeutic effects.
  • Antimicrobial Effects : The compound's structure may offer broad-spectrum antimicrobial activity against various pathogens.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets such as enzymes and receptors. Molecular docking studies have been employed to evaluate binding affinities and predict therapeutic applications.

Pharmaceutical Development

As a lead compound, this compound is explored for the development of new drugs aimed at treating inflammatory diseases and cancers.

Industrial Applications

The compound may also find utility in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation, or it may interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-(1-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
  • Key Difference : The ethoxy group in the target compound is replaced by a methoxy group at the meta position (3-methoxyphenyl vs. 4-ethoxyphenyl).
Pyrimidinone-Based Analogs ()
  • Compound 31: N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide Core Heterocycle: Pyrimidinone replaces the thiazole ring. Substituent: 3-ethoxybenzamide (vs. 2-nitrobenzamide). Synthesis Yield: 5%, indicating significant synthetic challenges compared to other analogs .

Nitrobenzamide Derivatives ( and )

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides
  • Structural Features : Incorporates a triazole and benzothiazole alongside the nitrobenzamide group.
  • Biological Activity : Exhibits moderate antimicrobial activity against E. coli .
  • Synthetic Advantage: Utilizes 1,3-dipolar cycloaddition with high yields, contrasting with low yields in pyrimidinone analogs .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Feature : Chlorothiazole and difluorobenzamide groups.
  • Pharmacological Relevance : Acts as a derivative of nitazoxanide, inhibiting the PFOR enzyme in anaerobic organisms .
  • Crystallography : Intermolecular hydrogen bonding stabilizes the crystal structure, a factor critical for solubility and formulation .

Thiophene and Thiazole Derivatives ( and )

  • Thiophene Derivatives (): Compounds with sulfonamide and benzothiazole moieties show anticancer activity surpassing doxorubicin. The nitro group in the target compound may similarly enhance electron-withdrawing effects, potentiating cytotoxicity .
  • Fungicidal Thiazole-Isoxazole Derivatives (): Thiazole-piperidine hybrids demonstrate fungicidal properties. The target compound’s thiazole-pyrazole core may share similar modes of action, though this requires validation .

Comparative Data Table

Compound Name Core Structure Substituent/Functional Group Biological Activity Synthesis Yield
Target Compound Thiazole-Pyrazole-Nitrobenzamide 4-ethoxyphenyl, 2-nitrobenzamide Not reported Not available
Compound Thiazole-Pyrazole-Nitrobenzamide 3-methoxyphenyl Not reported Not available
Compound 31 Pyrimidinone-Pyrazole 3-ethoxybenzamide Not reported 5%
Compound 10a Triazole-Benzothiazole 6-methoxybenzo[d]thiazol-2-yl Antimicrobial (E. coli) High yield
Compound Thiazole-Benzamide 5-chloro-thiazole, 2,4-difluoro PFOR enzyme inhibition Not specified

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a thiazole ring, a pyrazole ring, and a nitrobenzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 342.41 g/mol. The structural complexity arises from the presence of multiple functional groups that may enhance its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This may include the reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of the Pyrazole Ring : Achieved by reacting hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling with Nitrobenzamide : Final steps involve coupling intermediates to form the complete compound.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, this compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of Cyclooxygenase (COX) : Reducing inflammation which is often associated with cancer progression.
  • Interaction with DNA : Potentially leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. It may inhibit COX enzymes, which play a crucial role in the inflammatory process. The reduction in prostaglandin synthesis contributes to alleviating inflammation-related symptoms.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. This potential makes it a candidate for further investigation in the development of new antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have been evaluated using DPPH scavenging assays, demonstrating its ability to neutralize free radicals, which are implicated in various diseases including cancer and cardiovascular conditions .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways that lead to therapeutic effects .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of similar thiazole and pyrazole derivatives reported significant cytotoxic effects on various cancer cell lines, suggesting that modifications in the structure can enhance potency against specific types of cancer.

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that compounds similar to this compound effectively reduced pro-inflammatory cytokine levels, indicating potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. Key steps include:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitriles under reflux in ethanol or acetic acid .
  • Step 2 : Introduction of the thiazole moiety via Hantzsch thiazole synthesis, reacting α-haloketones (e.g., 4-ethoxybromoacetophenone) with thiourea derivatives in DMF at 80–100°C .
  • Step 3 : Amidation of the nitrobenzoyl group using coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
  • Validation : Intermediate purity is confirmed by TLC, and final product structure is verified via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction data are refined using SHELXL (SHELX suite) with anisotropic displacement parameters and hydrogen bonding analysis .
  • Spectroscopy : 1^1H NMR (in DMSO-d6/CDCl3) identifies proton environments (e.g., pyrazole C-H at δ 6.5–7.2 ppm, nitro group deshielding effects). IR confirms carbonyl (C=O, ~1680 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate molecular electrostatic potential (MEP) maps, Fukui indices, and local ionization potential (LIP) to identify nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge-transfer interactions .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites), guided by nitro group’s electron-withdrawing effects .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., pyrazole/thiazole protons) and assign long-range 1^1H-13^{13}C correlations .
  • X-ray vs. NMR Discrepancies : If dynamic effects (e.g., rotamers) cause NMR signal splitting, compare with solid-state X-ray data to confirm dominant conformers .
  • Mass Spectrometry : HRMS with ESI+ or MALDI-TOF differentiates isobaric impurities (e.g., residual solvents vs. degradation products) .

Q. How are reaction conditions optimized for scalable synthesis of derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to balance solubility and reaction rate. For example, DMF enhances thiazole cyclization yields by 15–20% compared to ethanol .
  • Catalyst Optimization : Replace classical acid catalysts (e.g., H2_2SO4_4) with Lewis acids (ZnCl2_2, FeCl3_3) to reduce side reactions. Yields improve from 60% to 85% in amidation steps .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for cyclocondensation steps, maintaining >90% yield .

Q. What functionalization strategies enhance biological activity in analogues?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-ethoxyphenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to improve target binding via halogen bonding .
  • Bioisosteric Replacement : Substitute the nitro group with sulfonamide (-SO2_2NH2_2) to modulate solubility and reduce cytotoxicity while retaining activity .
  • Heterocycle Hybridization : Fuse triazole or thiadiazole rings to the pyrazole core to explore synergistic effects on enzyme inhibition (e.g., kinase targets) .

Q. How are structure-activity relationships (SAR) systematically investigated?

  • Methodological Answer :

  • Analog Libraries : Synthesize 10–20 derivatives with systematic substitutions (e.g., alkyl/aryl groups at pyrazole C3, thiazole C4). Use parallel synthesis in 96-well plates .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Correlate IC50_{50} values with computational descriptors (e.g., logP, polar surface area) .
  • QSAR Modeling : Employ partial least squares (PLS) regression or machine learning (Random Forest) to predict activity from molecular descriptors .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

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